Taxifolin 7-O-rhamnoside

Descripción general

Descripción

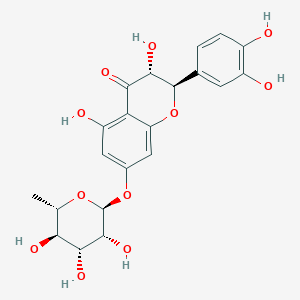

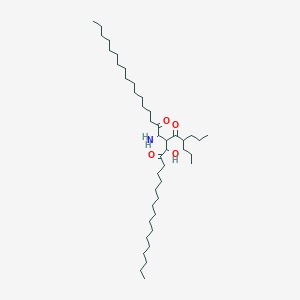

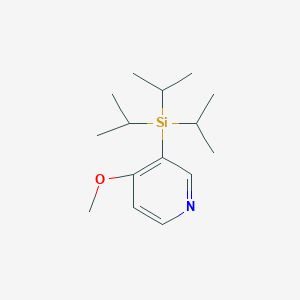

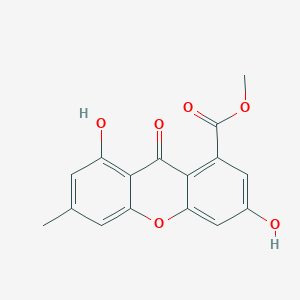

Taxifolin 7-O-rhamnoside, also known as Taxifolin 7-O-α-L-rhamnoside, is a flavonoid isolated from Hypericum japonicum . It shows antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .

Molecular Structure Analysis

The molecular formula of Taxifolin 7-O-rhamnoside is C21H22O11 . The molecular weight is 450.39 . The chemical structure is consistent with the structure identified through H-NMR .Chemical Reactions Analysis

Taxifolin can be produced from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated to achieve the deglycosylation reaction .Physical And Chemical Properties Analysis

Taxifolin 7-O-rhamnoside is a solid, off-white to light yellow in color . It is soluble in DMSO (70 mg/mL) and water (14 mg/mL) . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Applications

Specific Scientific Field

Summary of the Application

Taxifolin is a flavonoid compound with a broad range of health-promoting effects. It is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities .

Methods of Application or Experimental Procedures

The role of taxifolin in modulating the inflammatory response in endotoxemia was investigated using Raw 264.7 cells and mice challenged with lipopolyssacharide (LPS) endotoxin .

Results or Outcomes

According to the results, taxifolin treatment significantly decreased the transcription of TNF-α, IFN-γ, IL-10 and TLR-4 in Raw 264.7 cells .

Antiviral Applications

Specific Scientific Field

Summary of the Application

Hypericum kouytchense Lévl is a semi-evergreen plant of the Hypericaceae family. Its roots and seeds have been used in a number of traditional remedies for antipyretic, detoxification, anti-inflammatory, antimicrobial and antiviral functions .

Methods of Application or Experimental Procedures

In this study, the antiviral activities of different extracts from the insect gall of H. kouytchen against cathepsin L, HIV-1 and renin proteases were evaluated and the active ingredients were identified using UPLC–HRMS .

Results or Outcomes

Four different polar extracts of the H. kouytchense insect gall exhibited antiviral activities with IC 50 values against HIV-1 protease; cathepsin L protease; and human renin .

Antibacterial Applications

Specific Scientific Field

Summary of the Application

Taxifolin 7-rhamnoside (TR), a flavonoid isolated from Hypericum japonicum, shows antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not found in the available resources.

Results or Outcomes

The specific results or outcomes for this application were not found in the available resources.

Neuroprotective Applications

Specific Scientific Field

Summary of the Application

Taxifolin has been found to have neuroprotective effects. It can potentially be used in the treatment of neurodegenerative diseases .

Results or Outcomes

Cardiovascular Applications

Specific Scientific Field

Summary of the Application

Taxifolin has cardioprotective properties. It can potentially be used in the treatment of cardiovascular diseases .

Results or Outcomes

Anticancer Applications

Specific Scientific Field

Summary of the Application

Taxifolin has shown to inhibit the ovarian cancer cell growth in a dose-dependent manner .

Results or Outcomes

Management of Inflammation and Liver Disorders

Specific Scientific Field

Summary of the Application

Taxifolin has promising pharmacological activities for managing inflammation and liver disorders .

Results or Outcomes

Treatment of Microbial Infections

Summary of the Application

Taxifolin has shown potential in treating microbial infections .

Results or Outcomes

Control of Oxidative Stress

Specific Scientific Field

Summary of the Application

Safety And Hazards

Direcciones Futuras

Taxifolin has been widely used as a multifunctional food additive due to its broad range of health-promoting effects . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield . This provides a potential alternative method for large-scale taxifolin production, with potential applications in the food industry .

Propiedades

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGAZJABJOAMSW-FHXNIQKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxifolin 7-O-rhamnoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)